1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
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Overview
Description
1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide involves multiple steps, starting from readily available starting materials
Formation of Thiazolo[4,5-d]pyrimidine Core: This step typically involves the condensation of a thioamide with a suitable aldehyde or ketone under acidic or basic conditions to form the thiazole ring. The resulting thiazole is then reacted with a suitable nitrile or amine to form the thiazolopyrimidine core.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound is reacted with an amine or other nucleophile.
Coupling with Piperidine Ring: The final step involves the coupling of the thiazolopyrimidine core with the piperidine ring, typically through an amide bond formation reaction using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the fluorophenyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may be investigated for its anticancer, antiviral, or antimicrobial properties.
Pharmacology: Research may focus on the compound’s interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a tool to study biological processes and pathways, providing insights into cellular mechanisms and disease states.
Industrial Applications: The compound may have applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiazolopyrimidine core may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with a similar thiazolopyrimidine core, such as certain kinase inhibitors or antiviral agents.
Fluorophenyl Derivatives: Compounds containing a fluorophenyl group, which may have similar chemical reactivity and biological activity.
Piperidine Derivatives: Compounds with a piperidine ring, which are commonly found in various pharmaceuticals and bioactive molecules.
Uniqueness
1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide is unique due to its combination of structural features, including the thiazolopyrimidine core, fluorophenyl group, and piperidine ring. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H12BrFN6O2S |
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Molecular Weight |
499.3 g/mol |
IUPAC Name |
6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H12BrFN6O2S/c21-14-8-11(6-7-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26) |
InChI Key |
QPELLJUOXGNENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)F)Br |
Origin of Product |
United States |
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